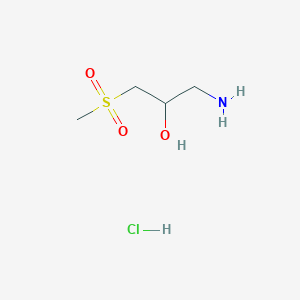

1-Amino-3-methanesulfonylpropan-2-ol hydrochloride

Beschreibung

1-Amino-3-methanesulfonylpropan-2-ol hydrochloride is a hydrochloride salt of a substituted propanol derivative. Its structure features an amino group (-NH₂) at position 1, a hydroxyl group (-OH) at position 2, and a methanesulfonyl group (-SO₂CH₃) at position 3 of the propane backbone, with the amino group protonated as a hydrochloride salt. This compound is primarily utilized as a synthetic building block in organic chemistry and pharmaceutical research, as evidenced by its commercial availability from suppliers like CymitQuimica at a price of €527 for 50 mg and €1,441 for 500 mg .

Eigenschaften

IUPAC Name |

1-amino-3-methylsulfonylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S.ClH/c1-9(7,8)3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEMXSWXNCGITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Amino-3-methanesulfonylpropan-2-ol hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 3-chloropropan-1-ol with methanesulfonyl chloride to form 3-methanesulfonylpropan-1-ol. This intermediate is then reacted with ammonia to yield 1-amino-3-methanesulfonylpropan-2-ol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-Amino-3-methanesulfonylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

1-Amino-3-methanesulfonylpropan-2-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives and other complex molecules.

Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

Wirkmechanismus

The mechanism of action of 1-Amino-3-methanesulfonylpropan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and sulfonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate certain biochemical pathways, depending on the context of its use. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound belongs to a broader class of hydrochlorides with amino alcohol backbones. Comparisons are drawn with other hydrochlorides in the evidence, focusing on substituents, applications, and commercial aspects:

Key Observations :

- Pricing: The compound is less expensive than the brominated naphthyridinone derivative (€527 vs. €725 for 50 mg), suggesting differences in synthetic complexity or demand .

- Applications : While benzydamine and memantine hydrochlorides are pharmaceuticals , the target compound serves as a building block, highlighting its role in early-stage synthesis rather than direct therapeutic use.

Analytical Methodologies

Analytical techniques validated for similar hydrochlorides (e.g., RP-HPLC for dosulepin HCl , spectrophotometry for memantine HCl ) could be adapted for quantifying 1-Amino-3-methanesulfonylpropan-2-ol HCl. These methods typically exploit amine protonation or UV-active moieties, though the methanesulfonyl group may necessitate method optimization for detection sensitivity.

Biologische Aktivität

1-Amino-3-methanesulfonylpropan-2-ol hydrochloride, also known as a sulfonamide derivative, has garnered attention in the pharmaceutical field due to its diverse biological activities. This compound is particularly noted for its potential applications in treating various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this compound, supported by case studies and detailed research findings.

- Molecular Formula : C4H10ClN1O3S

- CAS Number : 2126159-87-1

- Molecular Weight : 173.64 g/mol

The biological activity of 1-Amino-3-methanesulfonylpropan-2-ol hydrochloride is primarily attributed to its ability to modulate specific biochemical pathways. It acts as an inhibitor of certain enzymes involved in cellular signaling, which can lead to therapeutic effects in various conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings related to its anticancer activity:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Tumor Growth Inhibition | Significant reduction in cell proliferation | |

| Apoptosis Induction | Increased apoptosis in cancer cell lines | |

| Cell Cycle Regulation | Modulation of cell cycle checkpoints |

Case Study: Anticancer Activity

A notable study investigated the effects of 1-Amino-3-methanesulfonylpropan-2-ol hydrochloride on several cancer cell lines. The results indicated:

- A reduction in cell viability by up to 70% in treated cells.

- Induction of apoptosis confirmed through flow cytometry assays.

These findings suggest that this compound may serve as a promising lead for further drug development targeting specific cancers.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activities. Research indicates that it may downregulate pro-inflammatory cytokines, thereby alleviating inflammation in various models of inflammatory diseases.

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytokine Modulation | Downregulation of pro-inflammatory cytokines | |

| Inhibition of Inflammation | Reduction in inflammatory markers |

Research Findings

A comprehensive review of literature reveals several studies exploring the biological activities of 1-Amino-3-methanesulfonylpropan-2-ol hydrochloride:

- Anticancer Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells.

- Inflammatory Disease Models : Animal models treated with this compound showed significant reductions in symptoms associated with inflammatory diseases, suggesting its potential as a therapeutic agent.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.